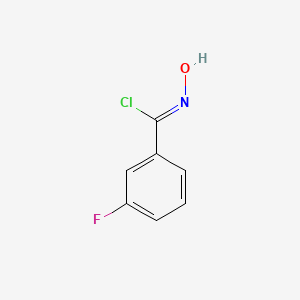
3-Fluoro-N-hydroxybenzimidoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-N-hydroxybenzimidoyl chloride is a chemical compound known for its unique properties and applications in various fields of scientific research It is characterized by the presence of a fluorine atom, a hydroxy group, and a benzimidoyl chloride moiety
Mechanism of Action
Target of Action
The primary target of 3-Fluoro-N-hydroxybenzimidoyl chloride (NHBC) is the generation of fluoroalkyl radicals . The compound has been developed as a radical precursor for the formation of C-C bonds .
Mode of Action
NHBC provides a general leaving group assisted strategy to generate a portfolio of fluoroalkyl radicals . It can be successfully applied in photo-induced decarboxylative hydrofluoroalkylation and heteroarylation of unactivated olefins . DFT calculations have shown that NHBC proceeds by the fluorocarbon radical pathway, whereas other well-known redox-active esters (RAEs) proceed by the nitrogen radical pathway .
Biochemical Pathways
The biochemical pathways affected by NHBC involve the generation of fluoroalkyl radicals . These radicals can then participate in various reactions, including photo-induced decarboxylative hydrofluoroalkylation and heteroarylation of unactivated olefins .
Result of Action
The result of NHBC’s action is the generation of fluoroalkyl radicals, which can be used in various chemical reactions . This includes the photo-induced decarboxylative hydrofluoroalkylation and heteroarylation of unactivated olefins .
Action Environment
The action of NHBC is influenced by environmental factors such as light, as its activity is enhanced under photo-catalytic conditions
Biochemical Analysis
Biochemical Properties
The role of 3-Fluoro-N-hydroxybenzimidoyl chloride in biochemical reactions is significant. It has been found to be involved in the generation of fluoroalkyl radicals
Molecular Mechanism
The molecular mechanism of this compound involves the generation of fluoroalkyl radicals . It is suggested that this compound exerts its effects at the molecular level through this mechanism, which may include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
One common method involves the reaction of N-hydroxybenzimidoyl chloride with a fluorinating agent under controlled conditionsIndustrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
3-Fluoro-N-hydroxybenzimidoyl chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where the fluorine or hydroxy group is replaced by other functional groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
3-Fluoro-N-hydroxybenzimidoyl chloride has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the modification of polymers and as a catalyst in certain industrial processes.
Comparison with Similar Compounds
3-Fluoro-N-hydroxybenzimidoyl chloride can be compared with other similar compounds, such as:
N-Hydroxybenzimidoyl chloride: Lacks the fluorine atom, resulting in different reactivity and applications.
Fluoro-substituted spiro-isoxazolines: These compounds also contain fluorine atoms and are studied for their antiviral and anticancer activities.
N-Hydroxy-4-(trifluoromethyl)benzimidoyl chloride: Contains multiple fluorine atoms, leading to distinct chemical properties and uses.
Properties
CAS No. |
58606-42-1 |
|---|---|
Molecular Formula |
C7H5ClFNO |
Molecular Weight |
173.57 g/mol |
IUPAC Name |
(1E)-3-fluoro-N-hydroxybenzenecarboximidoyl chloride |
InChI |
InChI=1S/C7H5ClFNO/c8-7(10-11)5-2-1-3-6(9)4-5/h1-4,11H/b10-7+ |
InChI Key |
CQEGJGFPGPNQNG-JXMROGBWSA-N |
SMILES |
C1=CC(=CC(=C1)F)C(=NO)Cl |
Isomeric SMILES |
C1=CC(=CC(=C1)F)/C(=N\O)/Cl |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=NO)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



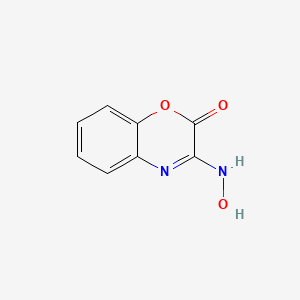

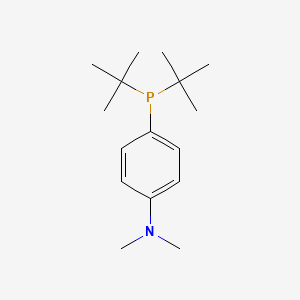
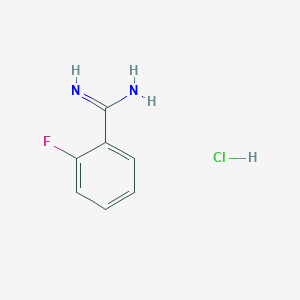
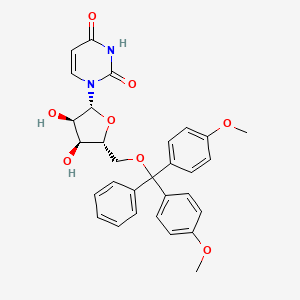
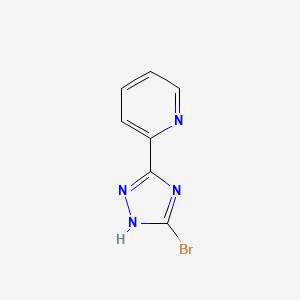


![[(3aR,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,6a-dihydrofuro[2,3-d][1,3]dioxol-6-yl] acetate](/img/structure/B1339858.png)
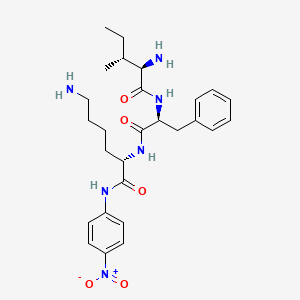
![7-Bromo-1H-imidazo[4,5-c]pyridine](/img/structure/B1339862.png)
![3-Methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1339864.png)
![1-Benzyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B1339869.png)
